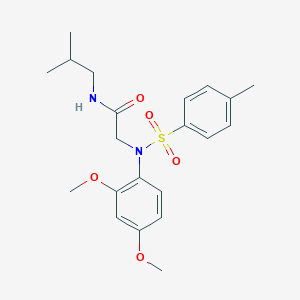![molecular formula C18H18N4O3S B417387 3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile CAS No. 332862-26-7](/img/structure/B417387.png)
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile is a complex organic compound that contains a furan ring, a piperazine ring, and a nitrile group
Métodos De Preparación
The synthesis of 3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile involves several steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The piperazine ring is then attached, and finally, the nitrile group is added. The reaction conditions often involve the use of solvents such as ethanol and N,N-dimethylformamide, with temperatures carefully controlled to ensure the desired product is obtained .
Análisis De Reacciones Químicas
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used in the synthesis of novel chemical derivatives, particularly those involving piperazine and furan rings.
Biology: The compound is used in the study of biological pathways and molecular interactions, particularly those involving the furan and piperazine rings.
Mecanismo De Acción
The mechanism of action of 3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The furan and piperazine rings play a crucial role in these interactions, influencing the compound’s biological activity. The nitrile group also contributes to the compound’s reactivity and stability .
Comparación Con Compuestos Similares
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile can be compared with other similar compounds, such as:
3-[4-[5-(2,5-Dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile: This compound has a dichlorophenyl group instead of a nitrophenyl group, which affects its chemical properties and reactivity
3-[4-[5-(Aminomethyl)furan-2-carbonyl]piperazin-1-yl]propanenitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
332862-26-7 |
|---|---|
Fórmula molecular |
C18H18N4O3S |
Peso molecular |
370.4g/mol |
Nombre IUPAC |
3-[4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C18H18N4O3S/c19-7-2-8-20-9-11-21(12-10-20)18(26)17-6-5-16(25-17)14-3-1-4-15(13-14)22(23)24/h1,3-6,13H,2,8-12H2 |
Clave InChI |
ARDSGFJEPAGDQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-3-(4-bromophenyl)-4-[(3-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B417308.png)

![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B417311.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B417315.png)


![N-(2-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B417320.png)

![2-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B417323.png)
![2-(4-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B417324.png)
![N-[1-[(2-Methyl-4-nitrophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide](/img/structure/B417327.png)

